molecular formula C13H7FN6OS B12249017 3-(4-fluorophenyl)-6-(1,3-thiazol-2-yl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

3-(4-fluorophenyl)-6-(1,3-thiazol-2-yl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B12249017
M. Wt: 314.30 g/mol
InChI Key: FGLFROROZUXZTH-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-6-(1,3-thiazol-2-yl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a complex heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a fluorophenyl group, a thiazole ring, and a triazolopyrimidine core, making it a versatile molecule for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-6-(1,3-thiazol-2-yl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multi-step reactions. One efficient method involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . This method yields highly functionalized thiazolo[3,2-b]triazole, triazolo[1,5-a]pyrimidine, and triazolo[3,4-b][1,3,4]thiadiazine derivatives with excellent yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the one-pot catalyst-free procedure mentioned above could be adapted for large-scale synthesis due to its simplicity and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-6-(1,3-thiazol-2-yl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The fluorophenyl and thiazole groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

3-(4-fluorophenyl)-6-(1,3-thiazol-2-yl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-6-(1,3-thiazol-2-yl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit c-Met kinase, a key enzyme involved in cancer cell proliferation . The compound’s structure allows it to bind effectively to the active site of the enzyme, blocking its activity and thereby exerting its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(4-fluorophenyl)-6-(1,3-thiazol-2-yl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one apart is its combination of a fluorophenyl group with a thiazole and triazolopyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H7FN6OS

Molecular Weight

314.30 g/mol

IUPAC Name

3-(4-fluorophenyl)-6-(1,3-thiazol-2-yl)triazolo[4,5-d]pyrimidin-7-one

InChI

InChI=1S/C13H7FN6OS/c14-8-1-3-9(4-2-8)20-11-10(17-18-20)12(21)19(7-16-11)13-15-5-6-22-13/h1-7H

InChI Key

FGLFROROZUXZTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C3=C(C(=O)N(C=N3)C4=NC=CS4)N=N2)F

Origin of Product

United States

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